2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Overview
Description
2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone is a complex organic compound that features a combination of triazole, cyclohexyl, chlorophenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the chlorophenyl and cyclohexyl groups via substitution reactions. The final step often involves the attachment of the nitrophenyl group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The chlorophenyl and nitrophenyl groups can influence the compound’s binding affinity and specificity, while the cyclohexyl group may affect its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, are known for their antifungal properties.
Chlorophenyl Compounds: Chlorophenyl derivatives, like chloramphenicol, exhibit antimicrobial activities.
Nitrophenyl Compounds: Nitrophenyl derivatives, such as nitrofurantoin, are used as antibiotics.
Uniqueness
2-[[5-(4-Chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c23-17-11-9-15(10-12-17)21-24-25-22(26(21)18-6-2-1-3-7-18)31-14-20(28)16-5-4-8-19(13-16)27(29)30/h4-5,8-13,18H,1-3,6-7,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWQXYTZXBBMPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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